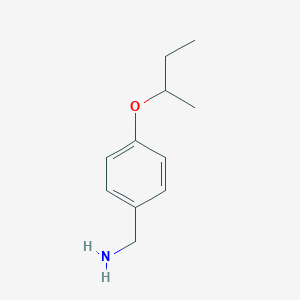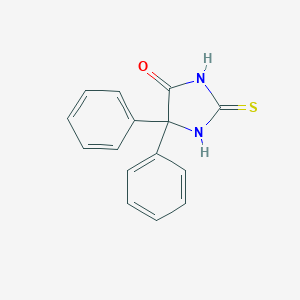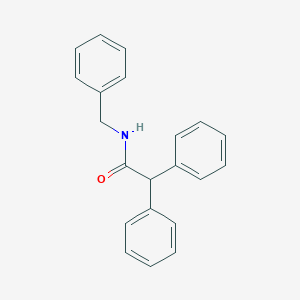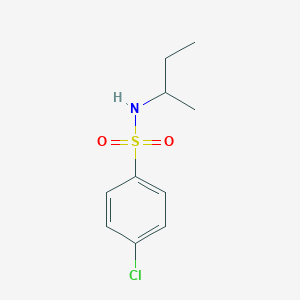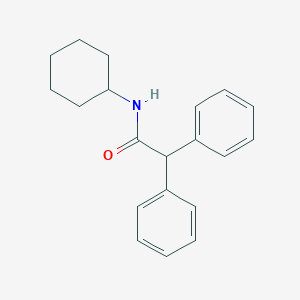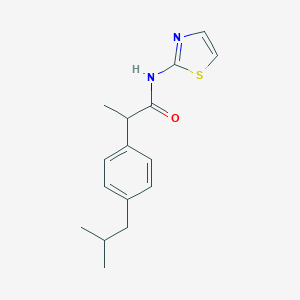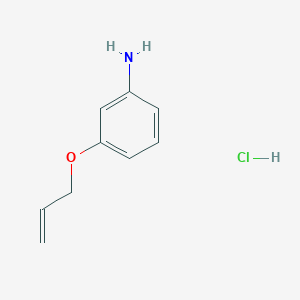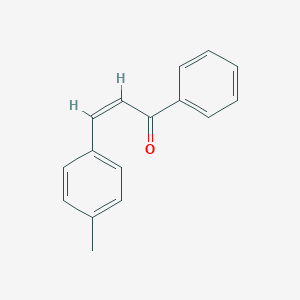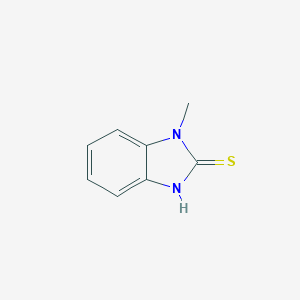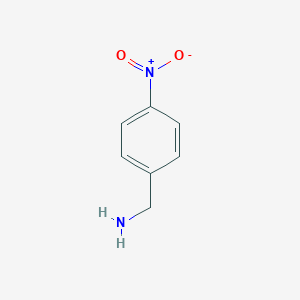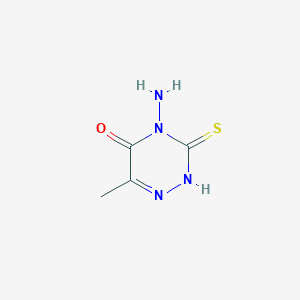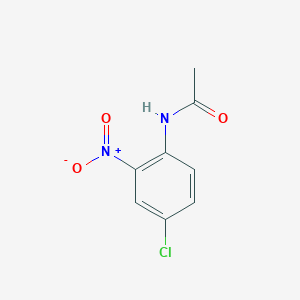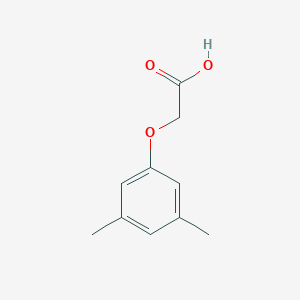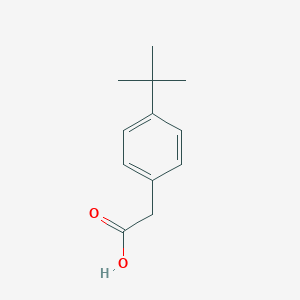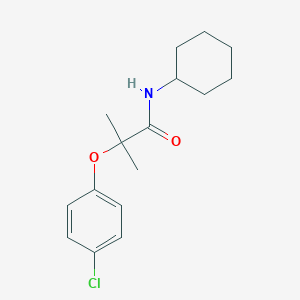
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme GABA aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.
Biochemische Und Physiologische Effekte
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been shown to increase the levels of GABA in the brain and enhance GABAergic neurotransmission. This leads to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and enhanced synaptic plasticity. These effects are thought to underlie the therapeutic potential of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for targeted modulation of GABAergic neurotransmission. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 include further exploration of its therapeutic potential in various neurological and psychiatric disorders, as well as investigation of its mechanisms of action and potential off-target effects. Additionally, the development of more potent and selective GABA-AT inhibitors may provide new avenues for the treatment of these disorders.
Synthesemethoden
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 can be synthesized by reacting 4-chlorophenol with cyclohexylamine and 2-methylpropanoyl chloride in the presence of a base catalyst. The reaction yields 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 as a white solid with a melting point of 126-128 °C.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain and reduces seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in the treatment of cocaine addiction, with 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 reducing drug cravings and improving abstinence rates.
Eigenschaften
CAS-Nummer |
61887-24-9 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide |
Molekularformel |
C16H22ClNO2 |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide |
InChI |
InChI=1S/C16H22ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ZYSXLIVVDSRNFY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl |
Löslichkeit |
3.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



